

# Spectroscopic Profile of 2-Acetamidopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Acetamidopyridine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Acetamidopyridine** (N-(2-pyridyl)acetamide), a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

## Spectroscopic Data Summary

The spectroscopic data for **2-Acetamidopyridine** is summarized in the tables below, providing a quick reference for the key spectral features of the molecule.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.21	d	1H	8.4	H-6
8.13	br s	1H	-	N-H
7.68	t	1H	7.8	H-4
7.03	t	1H	6.6	H-5
6.94	d	1H	8.1	H-3
2.18	s	3H	-	-CH <sub>3</sub>

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Assignment
169.0	C=O
151.9	C-2
148.0	C-6
138.6	C-4
119.5	C-5
114.2	C-3
24.8	-CH <sub>3</sub>

### Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3284	Strong	N-H Stretch
3060	Medium	Aromatic C-H Stretch
1693	Strong	C=O Stretch (Amide I)
1582	Strong	N-H Bend (Amide II) / C=C Stretch (Pyridine ring)
1530	Strong	C=C Stretch (Pyridine ring)
1435	Strong	C-H Bend (CH <sub>3</sub> )
1369	Medium	C-H Bend (CH <sub>3</sub> )
1292	Strong	C-N Stretch
777	Strong	C-H Out-of-plane bend (ortho-disubstituted pyridine)

## Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
136	Moderate	[M] <sup>+</sup> (Molecular Ion)
94	High	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
67	Moderate	[C <sub>4</sub> H <sub>5</sub> N] <sup>+</sup>

## Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Acetamidopyridine** (5-10 mg) was prepared in deuterated chloroform (CDCl<sub>3</sub>, 0.5-0.7 mL).<sup>[1][2]</sup> The solution was then filtered into a 5 mm NMR tube.<sup>[3][4]</sup> <sup>1</sup>H and <sup>13</sup>C NMR

spectra were recorded on a Varian A-60 and a Varian CFT-20 spectrometer, respectively.[\[5\]](#) Chemical shifts were referenced to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).

## Fourier-Transform Infrared (FTIR) Spectroscopy

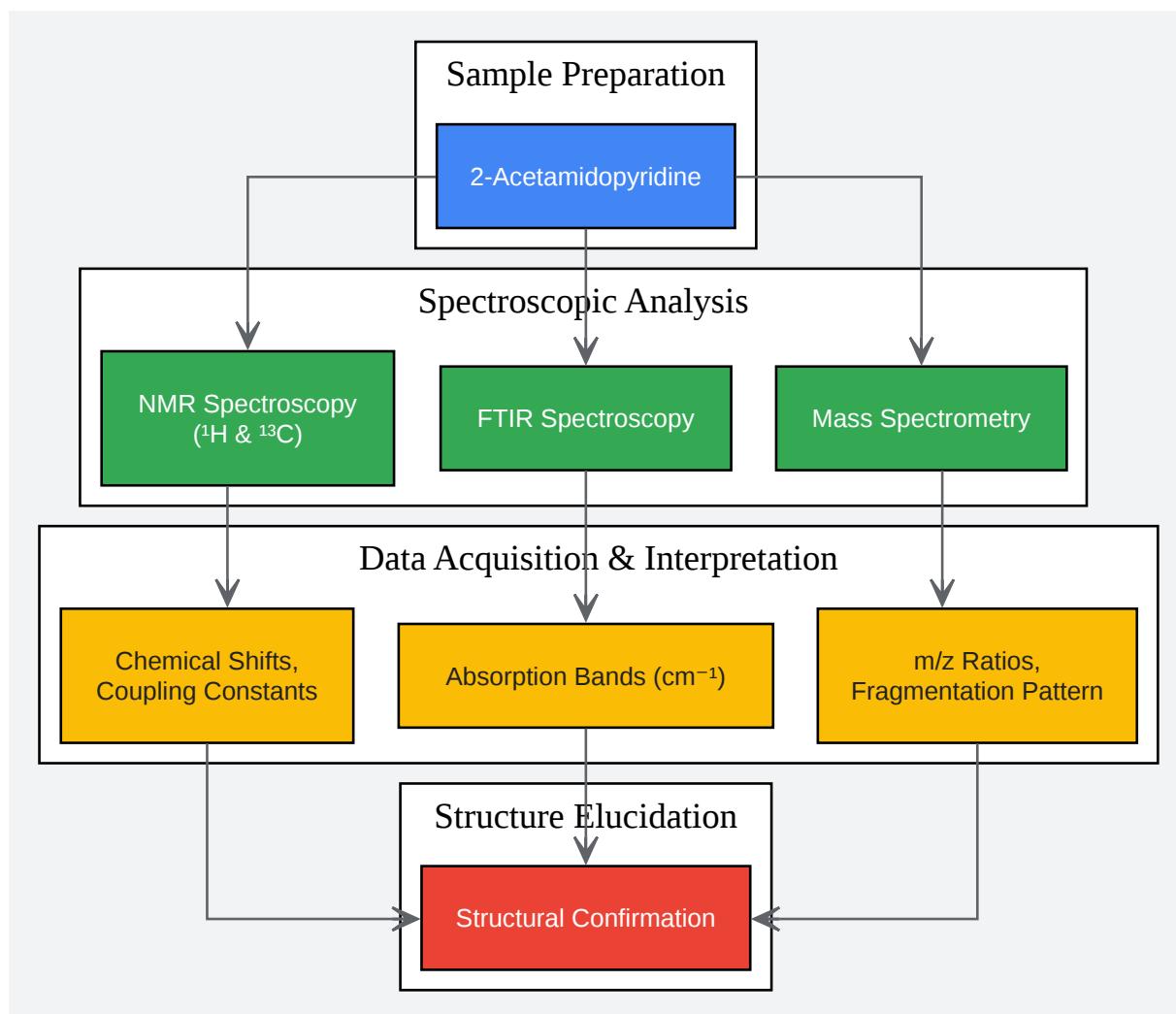
The FTIR spectrum was obtained using the KBr pellet method. A small amount of **2-Acetamidopyridine** (1-2 mg) was finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture was then compressed in a die using a hydraulic press to form a thin, transparent pellet. The pellet was subsequently mounted in the sample holder of an FTIR spectrometer and the spectrum was recorded.

## Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **2-Acetamidopyridine** in a volatile organic solvent, such as dichloromethane or hexane, was injected into the GC. The sample was vaporized and separated on an appropriate capillary column before entering the mass spectrometer. The molecules were then ionized by a 70 eV electron beam, and the resulting fragments were separated by their mass-to-charge ratio.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Acetamidopyridine**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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